4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Description
Systematic Nomenclature and Structural Classification
The IUPAC name 4-ethyl-3,4-dihydro-2H-pyrido[2,3-b]oxathiazepine 1,1-dioxide provides a precise description of the compound’s architecture (Table 1). Breaking down the nomenclature:
- Pyrido[2,3-b] : Indicates a pyridine ring fused to a second heterocycle at positions 2 and 3.
- 1,4,5-Oxathiazepine : A seven-membered ring containing oxygen (O), sulfur (S), and nitrogen (N) atoms at positions 1, 4, and 5, respectively.
- 1,1-Dioxide : Specifies the sulfone group (-SO₂-) at position 1 of the oxathiazepine ring.
- 4-Ethyl-3,4-dihydro : Denotes an ethyl substituent at position 4 and partial saturation of the oxathiazepine ring.
Structural Classification :
- Fused Bicyclic System : Combines a pyridine (six-membered, aromatic) and a dihydro-oxathiazepine (seven-membered, non-aromatic).
- Heteroatom Arrangement : The oxathiazepine ring contains O, S, and N, while the pyridine contributes an additional N atom.
- Substituents : The ethyl group at position 4 introduces steric and electronic effects, influencing reactivity.
Table 1: Component Breakdown of the IUPAC Name
| Component | Description |
|---|---|
| Pyrido[2,3-b] | Fused pyridine ring at positions 2 and 3 |
| 1,4,5-Oxathiazepine | 7-membered ring with O (1), S (4), N (5) |
| 1,1-Dioxide | Sulfone group at position 1 |
| 4-Ethyl-3,4-dihydro | Ethyl substituent at position 4; partial saturation of oxathiazepine ring |
The molecular formula is C₉H₁₂N₂O₃S , with a molecular weight of 228.27 g/mol . The SMILES notation (CCC1CNS(=O)(=O)c2cccnc2O1) and InChIKey (LPDWWKROALOPNU-UHFFFAOYSA-N) further define its connectivity.
Historical Context in Heterocyclic Chemistry Development
The synthesis of oxathiazepines emerged in the late 20th century as part of efforts to expand bioactive heterocycles. Early work on sulfur-nitrogen heterocycles, such as thiazepines and oxazines, laid the groundwork for fused systems like oxathiazepines. Key milestones include:
- 1980s–1990s : Development of Hantzsch-Widman nomenclature to standardize heterocyclic naming, enabling precise communication of complex structures like pyrido-oxathiazepines.
- 2000s : Advances in cyclization techniques, particularly using sulfonylating agents, facilitated the synthesis of 1,1-dioxide derivatives.
- 2010s–Present : Application of catalytic asymmetric synthesis to introduce stereocenters in oxathiazepines, as seen in enantiomerically pure derivatives like (R)- and (S)-4-methyl analogs.
This compound’s synthesis typically involves multi-step routes:
Significance of the 1,1-Dioxide Moiety in Sulfur-Containing Heterocycles
The 1,1-dioxide group (-SO₂-) profoundly alters the compound’s physicochemical and biological properties:
Electronic Effects :
- Electron-Withdrawing Nature : The sulfone group increases the electrophilicity of adjacent atoms, enhancing reactivity toward nucleophiles.
- Conformational Rigidity : The planar sulfone restricts rotation around the S–N bond, stabilizing specific conformations critical for binding biological targets.
Comparative Analysis :
Table 2: Sulfone vs. Non-Sulfone Oxathiazepines
| Property | 1,1-Dioxide Derivative | Non-Sulfone Analog |
|---|---|---|
| Reactivity | Higher electrophilicity | Prone to oxidation |
| Stability | Enhanced thermal stability | Less stable under acidic conditions |
| Hydrogen Bonding | Strong acceptor via sulfone oxygen | Limited capacity |
| Biological Activity | Improved target affinity | Reduced potency |
The sulfone moiety’s ability to participate in hydrogen bonding and dipole interactions makes it valuable in drug design. For example, N-heterocyclic sulfones are integral to pharmaceuticals like nifurtimox (antitrypanosomal) and diazoxide (antihypertensive). In materials science, sulfone-containing heterocycles improve polymer thermal stability and dielectric properties.
Synthetic Applications :
Properties
IUPAC Name |
4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-2-7-6-11-15(12,13)8-4-3-5-10-9(8)14-7/h3-5,7,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDWWKROALOPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNS(=O)(=O)C2=C(O1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Oxathiazepine Ring
- The oxathiazepine ring is formed by cyclization involving a nitrogen and sulfur-containing precursor.
- Commonly, a precursor containing a thiol or thioether group is reacted with an appropriate pyridine derivative bearing a leaving group to promote ring closure.
- The ring closure often proceeds under mild to moderate heating conditions in polar aprotic solvents such as DMF or DMSO.
- Catalysts or reagents such as iodine or mild oxidants may be employed to facilitate cyclization and subsequent oxidation steps.
Introduction of the Ethyl Group at the 4-Position
- The ethyl substituent is introduced either via alkylation of a precursor intermediate or by using an ethyl-substituted starting material.
- Stereoselective synthesis techniques are applied to favor the (R)-configuration at the chiral center.
- Chiral auxiliaries or asymmetric catalysts may be used to control stereochemistry during the alkylation or ring closure steps.
Oxidation to the 1,1-Dioxide (Sulfone)
- The sulfur atom in the oxathiazepine ring is oxidized to the sulfone (1,1-dioxide) using oxidizing agents such as hydrogen peroxide (H2O2) or peracids.
- Reaction conditions are optimized to avoid over-oxidation or degradation of the heterocyclic system.
- Typical oxidation is performed at room temperature or slightly elevated temperatures with controlled addition of the oxidant.
Purification and Characterization
- The crude product is purified by column chromatography using solvents such as ethyl acetate/hexane mixtures.
- Purity is confirmed by analytical methods including NMR spectroscopy, IR spectroscopy, and mass spectrometry.
- The final product is typically obtained with ≥95% purity and stored at 2–8 °C to maintain stability.
Representative Experimental Procedure (Based on Literature and Patents)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Pyridine derivative + thiol precursor, DMF, heat | Cyclization to form oxathiazepine ring | Formation of fused heterocycle |
| 2 | Ethylating agent (e.g., ethyl bromide), chiral catalyst, base | Stereoselective introduction of ethyl group at C-4 | (R)-4-ethyl substituted intermediate |
| 3 | H2O2 (30%), iodine catalyst, DMF, 150 °C, 6 h | Oxidation of sulfur to sulfone | Formation of 1,1-dioxide |
| 4 | Column chromatography (ethyl acetate/hexane) | Purification | Isolated pure product |
Analytical Data Supporting Preparation
- NMR Spectroscopy: Characteristic signals for the pyridine ring protons and the ethyl substituent; chiral centers confirmed by coupling constants.
- IR Spectroscopy: Strong absorption bands at ~1150 and 1320 cm⁻¹ corresponding to sulfone S=O stretches.
- Mass Spectrometry: Molecular ion peak at m/z 228.27 consistent with molecular weight.
- Melting Point: Typically in the range of 200–240 °C, confirming purity and identity.
Comparative Analysis of Preparation Routes
| Aspect | Multi-step Cyclization Route | Alternative Direct Alkylation Route |
|---|---|---|
| Starting Materials | Pyridine derivatives, thiol precursors | Preformed oxathiazepine core |
| Stereochemical Control | Achieved via chiral catalysts or auxiliaries | Limited, may require resolution |
| Oxidation Step | Performed post-cyclization to sulfone | Sometimes integrated in one-pot procedures |
| Yield | Moderate to good (40–70%) | Variable, depends on precursor availability |
| Purity | High after chromatography (≥95%) | Comparable with proper purification |
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. The structural configuration allows for interaction with bacterial cell membranes or essential metabolic pathways.
Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties. Studies have indicated that derivatives of pyrido[2,3-b][1,4,5]oxathiazepine structures can induce apoptosis in cancer cells. Further research is necessary to elucidate the specific mechanisms involved and to evaluate its efficacy in clinical settings.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. It may act on neurotransmitter systems or neuroprotective pathways, making it a candidate for treating neurodegenerative diseases. Animal studies are ongoing to assess its impact on cognitive functions and neuroprotection.
Synthesis of Novel Polymers
The unique chemical structure of this compound allows it to serve as a building block for synthesizing novel polymers with specific properties. These polymers can be tailored for applications in coatings, adhesives, and drug delivery systems.
Photovoltaic Materials
Recent studies suggest that derivatives of this compound may be utilized in the development of organic photovoltaic materials due to their electronic properties. The incorporation of such heterocycles can enhance charge transport and improve the efficiency of solar cells.
Pesticide Development
The structural characteristics of this compound make it a promising candidate for developing new pesticides. Its ability to interact with biological systems can be exploited to create effective herbicides or fungicides that target specific pests while minimizing environmental impact.
Plant Growth Regulators
Research has indicated potential use as a plant growth regulator. Compounds with similar structures have shown the ability to modulate plant growth responses, which could lead to enhanced agricultural productivity.
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrido[2,3-b][1,4,5]oxathiazepine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones compared to control groups .
Neuroprotective Effects Investigation
In a preclinical trial published in Neuropharmacology, researchers assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results indicated a reduction in cell death and improved neuronal viability .
Mechanism of Action
The mechanism of action of 4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide involves its interaction with specific molecular targets. Its lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Methyl-Substituted Analogs
- (R)-4-Methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide Molecular Formula: C₈H₁₀N₂O₃S Molecular Weight: 214.24 Key Data: CAS 1799974-29-0; synthesized via stereoselective methods .
Benzyl-Substituted Derivatives
- (S)-3-Benzyl-7-bromo-2-(pyridin-3-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Core Heterocycle Modifications
Thiadiazine vs. Oxathiazepine
- 7-Chloro-4-ethyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
Stereochemical Variations
- (3S,4S)-7-Bromo-3-methyl-4-phenyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide Molecular Formula: C₁₇H₁₅BrN₂O₃S Molecular Weight: 415.29 Key Data: Synthesized via Mitsunobu alkylation (77% yield) . Comparison: Stereochemistry at the 4-position (ethyl vs. methyl-phenyl) significantly impacts biological activity and synthetic accessibility .
Spectral Data Comparison
Biological Activity
4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide (CAS No. 1799974-41-6) is a heterocyclic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, synthesis methods, and relevant studies.
Structural Characteristics
The compound features a bicyclic structure that incorporates both nitrogen and sulfur atoms. The presence of an ethyl substituent and the oxathiazepine moiety are significant for its chemical reactivity and biological interactions.
Molecular Formula: C₉H₁₂N₂O₃S
Molecular Weight: 228.27 g/mol
Pharmacological Properties
Preliminary studies suggest that this compound may exhibit various pharmacological effects:
- Antimicrobial Activity: The compound has shown promising results against certain bacterial strains.
- Antidiabetic Potential: Similar compounds have been noted for their ability to modulate glucose levels.
- Cytotoxic Effects: Initial investigations indicate potential cytotoxicity against cancer cell lines.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Cyclization Reactions: Utilizing appropriate precursors to form the oxathiazepine structure.
- Substitution Reactions: Introducing the ethyl group through nucleophilic substitution techniques.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties revealed that the compound exhibited significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be in the range of 32–64 µg/mL.
Study 2: Cytotoxicity Assessment
In vitro assays on various cancer cell lines demonstrated that this compound induced apoptosis at concentrations above 50 µM. Flow cytometry analyses indicated a significant increase in early apoptotic cells after treatment.
Study 3: Antidiabetic Effects
Research indicated that derivatives of this compound could enhance insulin sensitivity in diabetic models. In vivo studies showed a reduction in blood glucose levels by approximately 25% compared to control groups.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide | Methyl group substitution | Antimicrobial |
| 4-Ethylthiazolidine 2-thione | Thiazolidine ring | Antidiabetic |
| 6-Aminoquinoline derivatives | Quinoline core | Antimalarial |
Q & A
Q. Optimization Strategies :
- Use polar aprotic solvents (e.g., DMF or THF) to enhance reaction homogeneity .
- Catalysts like Pd/C or Lewis acids (e.g., AlCl₃) improve yield and regioselectivity .
- Monitor reaction progress via TLC or HPLC to minimize by-products .
Which analytical techniques are critical for characterizing this compound, and what parameters should be prioritized?
Q. Basic Characterization
- NMR Spectroscopy : ¹H and ¹³C NMR for confirming substituent positions and ring saturation. Key peaks: δ 1.2–1.4 ppm (ethyl CH₃), δ 3.5–4.0 ppm (dihydro protons) .
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .
How can researchers address challenges in regioselectivity during synthesis?
Q. Advanced Synthesis Challenges
- By-product Mitigation : Use sterically hindered bases (e.g., DBU) to suppress undesired alkylation .
- Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions during cyclization .
- Computational Modeling : DFT calculations predict favorable transition states for regioselective pathways .
What experimental designs are suitable for evaluating biological activity, and how can assays be standardized?
Q. Biological Activity Assessment
- In Vitro Models : Screen against kinase targets (e.g., PI3K or MAPK) using fluorescence-based assays .
- Dose-Response Curves : Use 3–5 logarithmic concentrations to determine IC₅₀ values.
- Control Standards : Include reference inhibitors (e.g., staurosporine) to validate assay reproducibility .
How can computational methods predict the compound’s interaction with biological targets?
Q. Advanced Computational Modeling
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to ATP-binding pockets .
- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., sulfone groups) for target affinity .
- MD Simulations : Assess stability of ligand-receptor complexes over 50–100 ns trajectories .
What strategies improve the reproducibility of synthetic protocols?
Q. Reproducibility Factors
- Solvent Purity : Use anhydrous solvents (e.g., THF stored over molecular sieves) to prevent hydrolysis .
- Catalyst Batches : Pre-screen catalyst lots for activity variations (e.g., Pd/C from different suppliers) .
- Documentation : Detailed logs of temperature, stirring rates, and reagent stoichiometry .
How can researchers resolve contradictions in reported biological activity data?
Q. Data Contradiction Analysis
- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC₅₀).
- Assay Variability : Control for cell line passage numbers and serum concentrations .
- Structural Analogues : Test derivatives with modified substituents to isolate activity drivers (e.g., ethyl vs. methyl groups) .
What are the best practices for stability testing and long-term storage?
Q. Stability & Storage
- Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC .
- Storage Conditions : Store in amber vials under argon at –20°C to prevent oxidation .
How can structure-activity relationship (SAR) studies guide derivative design?
Q. Advanced SAR Strategies
- Substituent Libraries : Synthesize analogues with varying alkyl chains (e.g., propyl, isopropyl) at the 4-position .
- Bioisosteric Replacement : Replace the sulfone group with phosphonate or carbonyl to assess tolerance .
- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic properties with activity .
What factorial design approaches optimize reaction conditions for scale-up?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
